molecular formula C7H8N2O4 B2476044 [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006348-69-1

[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2476044
CAS No.: 1006348-69-1
M. Wt: 184.151
InChI Key: UEOSRBCHENJRND-UHFFFAOYSA-N
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Description

[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring . The methoxycarbonyl group can be introduced via esterification reactions, and the acetic acid group can be added through carboxylation reactions.

Industrial Production Methods

Industrial production methods for [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of transition-metal catalysts and photoredox reactions has been explored for the synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions can occur at the nitrogen atoms or other positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups, which confer unique chemical and biological properties. The methoxycarbonyl and acetic acid groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-methoxycarbonylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-7(12)5-2-8-9(3-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOSRBCHENJRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-69-1
Record name 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
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